Trazodone hydrochloride
Overview
Description
Trazodone hydrochloride is a triazolopyridine derivative that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It is primarily used as an antidepressant for the treatment of major depressive disorder (MDD) in adults. This compound is also used off-label for conditions such as anxiety, insomnia, and certain neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Trazodone Hydrochloride interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This interaction with the sterol biosynthesis pathway is a key aspect of this compound’s biochemical properties.
Cellular Effects
This compound’s interference with sterol biosynthesis has a disruptive effect on brain development . The elevated levels of 7-DHC caused by this compound can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to 5-HT2A and α1-adrenergic receptors, acting as an antagonist . It also weakly inhibits the reuptake of serotonin . Additionally, it interferes with the enzyme 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the cholesterol biosynthesis pathway, leading to elevated levels of 7-DHC .
Temporal Effects in Laboratory Settings
It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Dosage Effects in Animal Models
It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, where it interferes with the enzyme DHCR7, leading to elevated levels of 7-DHC and decreased levels of desmosterol and cholesterol .
Transport and Distribution
It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Subcellular Localization
It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trazodone hydrochloride involves the reaction of N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. The mixture is then treated with an alkali and heated under reflux conditions. The reaction mixture is filtered, and the filtrate is treated with an alkali solution and heated again. The resulting product is crystallized to obtain trazodone, which is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to improve the yield and reduce impurities. The industrial method ensures that the product meets the required purity standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Trazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: Trazodone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in trazodone.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of trazodone, which can have different pharmacological properties .
Scientific Research Applications
Trazodone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying drug interactions and stability.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Widely used in clinical research for treating depression, anxiety, and insomnia. .
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant formulations and drug delivery systems
Mechanism of Action
Trazodone hydrochloride exerts its effects primarily by inhibiting the reuptake of serotonin and acting as an antagonist at certain serotonin receptors (5-HT2A) and alpha-1-adrenergic receptors. This dual action increases serotonin levels in the brain and modulates neurotransmitter activity, leading to its antidepressant and anxiolytic effects. Additionally, trazodone has sedative properties due to its antagonism of histamine H1 receptors .
Comparison with Similar Compounds
Similar Compounds
Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, sertraline, and citalopram.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine and duloxetine.
Tricyclic Antidepressants (TCAs): Amitriptyline and nortriptyline.
Uniqueness of Trazodone Hydrochloride
This compound is unique in its dual mechanism of action, combining serotonin reuptake inhibition with receptor antagonism. This allows it to effectively treat depression while minimizing some of the side effects commonly associated with SSRIs and SNRIs, such as anxiety and sexual dysfunction .
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
Record name | Trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-39-2, 19666-36-5 | |
Record name | Trazodone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |
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Record name | Trazodone hydrochloride | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAZODONE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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